molecular formula C11H9N B8528133 Styrol-acryl-nitril

Styrol-acryl-nitril

Cat. No.: B8528133
M. Wt: 155.20 g/mol
InChI Key: JDCCCHBBXRQRGU-UHFFFAOYSA-N
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Description

Styrol-acryl-nitril is a useful research compound. Its molecular formula is C11H9N and its molecular weight is 155.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

5-phenylpenta-2,4-dienenitrile

InChI

InChI=1S/C11H9N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H

InChI Key

JDCCCHBBXRQRGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A rubber-reinforced styrene-based resin (C8-6) was produced by the following method. That is, 80 parts of ion-exchanged water, 0.5 part of potassium rosinate, 0.1 part of tert-dodecyl mercaptan, 30 parts (solid content) of a polybutadiene latex (average particle diameter: 2000 Å; gel content: 90%), 10 parts (solid content) of a styrene-butadiene copolymer latex (styrene content: 25%; average particle diameter: 6000 Å), 15 parts of styrene and 5 parts of acrylonitrile were charged into a glass flask equipped with a stirrer under a nitrogen flow, and heated while stirring. When an inside temperature of the flask reached 45° C., a solution prepared by dissolving 0.2 part of sodium pyrophosphate, 0.01 part of ferrous sulfate heptahydrate and 0.2 part of glucose in 20 parts of ion-exchanged water were added thereto. Thereafter, 0.07 part of cumene hydroperoxide was added to the flask to initiate polymerization of the contents in the flask. After conducting the polymerization for 1 hr, 50 parts of ion-exchanged water, 0.7 part of potassium rosinate, 30 parts of styrene, 10 parts of acrylonitrile, 0.05 part of tert-dodecyl mercaptan and 0.01 part of cumene hydroperoxide were continuously added to the flask over 3 hr, and the polymerization of the contents in the flask was further continued for 1 hr, and then 0.2 part of 2,2′-methylene-bis(4-ethyl-6-tert-butyl phenol) was added to the flask to complete the polymerization. The obtained reaction product in the form of a latex was coagulated with an aqueous sulfuric acid solution, washed with water and then washed and neutralized with a potassium hydroxide aqueous solution. Further, the resulting product was washed with water and then dried to obtain a rubber-reinforced styrene-acrylonitrile graft copolymer. It was confirmed that the thus obtained copolymer had a graft percentage of 68%, and the intrinsic viscosity [η] of an acetone-soluble component therein was 0.45 dL/g.
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polybutadiene
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styrene-butadiene copolymer
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Synthesis routes and methods II

Procedure details

Polymerization reaction was carried out in the same way as in Example 6 by employing 520 g of ethylene-propylene block copolymer (PEP), 430 g of styrene and 50 g of acrylonitrile to obtain 1001 g of styrene-acrylonitrile-modified ethylene-propylene block copolymer particles.
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Synthesis routes and methods III

Procedure details

76 parts by weight of styrene, 24 parts by weight of acrylonitrile, and 120 parts of deionized water are mixed. To the mixture, 0.17 parts by weight of azobisisobutylonitrile (AIBN), 0.4 parts by weight of t-dodecyl mercaptan chain transfer agent, and 0.5 parts by weight of tricalciumphosphate are added. The mixture is suspension polymerized at 75° C. for 5 hours, and a styrene-acrylonitrile (SAN) copolymer resin is obtained. The resultant copolymer is washed, dehydrated and dried to obtain SAN copolymer resin having a weight average molecular weight of 150,000 g/mol in powder form.
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